

An In-depth Technical Guide to 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PMEDAP	
Cat. No.:	B043567	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (**PMEDAP**) is a potent acyclic nucleoside phosphonate with broad-spectrum antiviral activity. It is an analogue of adenosine monophosphate and demonstrates significant efficacy against a range of DNA viruses and retroviruses, including human immunodeficiency virus (HIV) and cytomegalovirus (CMV).[1][2] **PMEDAP**'s mechanism of action relies on its intracellular conversion to the active diphosphate metabolite, which then acts as a competitive inhibitor of viral DNA polymerases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **PMEDAP**. It also details experimental protocols for its synthesis and antiviral evaluation, and visualizes its metabolic pathway, mechanism of resistance, and an experimental workflow using the DOT language.

Chemical Structure and Physicochemical Properties

PMEDAP is structurally characterized by a diaminopurine base linked to a phosphonylmethoxyethyl side chain. This acyclic nature is a key feature of this class of antiviral agents.

Chemical Structure:

• IUPAC Name: (2-(2,6-diamino-9H-purin-9-yl)ethoxy)methylphosphonic acid[3][4]

Molecular Formula: C₈H₁₃N₆O₄P[3]

Molecular Weight: 288.20 g/mol

CAS Number: 113852-41-8

Physicochemical Properties:

A summary of the key physicochemical properties of **PMEDAP** is presented in the table below.

Property	Value	Reference
Molecular Formula	C8H13N6O4P	
Molecular Weight	288.20 g/mol	-
IUPAC Name	(2-(2,6-diamino-9H-purin-9- yl)ethoxy)methylphosphonic acid	
CAS Number	113852-41-8	-
Physical Form	Solid	_
Storage Temperature	4°C	_
Purity	>98% (Commercially available)	_
InChI Key	XHXFQGAZAVKMFF- UHFFFAOYSA-N	_

Biological Properties and Activity

PMEDAP exhibits a wide range of biological activities, primarily as an antiviral agent. It also possesses cytostatic and antiproliferative properties.

Antiviral Activity

PMEDAP has demonstrated potent activity against several viruses both in vitro and in vivo.

Table of Antiviral Activity:

Virus	Cell Line	Assay Type	EC50 / IC50	Reference
Human Immunodeficienc y Virus (HIV)	MT-4 T- lymphocytes	Inhibition of viral replication	2 μΜ	
Human Cytomegalovirus (HCMV)	Human embryonic lung	Inhibition of cytopathicity	11 μΜ	
Human Cytomegalovirus (HCMV)	Human embryonic lung	Viral DNA synthesis inhibition	20 μΜ	
Moloney Murine Sarcoma Virus (MSV)	C3H/3T3 fibroblasts	Inhibition of transformation	Potent inhibitor	

In Vivo Efficacy

In vivo studies in murine models have confirmed the antiviral efficacy of **PMEDAP**.

Table of In Vivo Antiviral Efficacy:

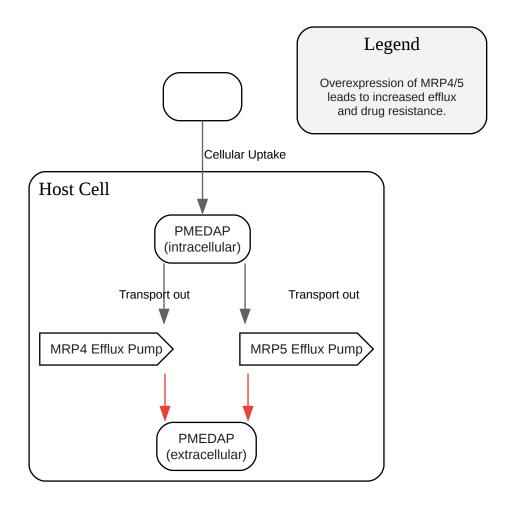
Virus Model	Animal Model	Administrat ion	Dosage	Outcome	Reference
Moloney Murine Sarcoma Virus (MSV)	Newborn mice	Oral	50, 100, or 250 mg/kg/day for 5 days	Markedly delayed tumor initiation; complete prevention at the highest dose.	
Friend Leukemia Virus (FLV)	Mice	Oral	50-250 mg/kg/day	84-96% inhibition of splenomegaly	
Murine Cytomegalovi rus (MCMV)	Mice	Oral	50-250 mg/kg/day	Markedly increased survival rate.	

Cytostatic and Antiproliferative Activity

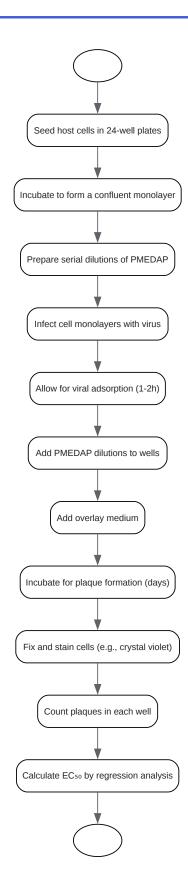
Beyond its antiviral effects, **PMEDAP** also shows cytostatic activity against various tumor cell lines. However, its N⁶-substituted derivatives, such as N⁶-cyclopropyl-**PMEDAP**, have demonstrated more potent antiproliferative and tumor-cell differentiation-inducing properties.

Mechanism of Action and Resistance Metabolic Activation and Antiviral Action

Similar to other acyclic nucleoside phosphonates, **PMEDAP** requires intracellular phosphorylation to become active. The parent compound enters the cell and is sequentially phosphorylated by cellular kinases to its monophosphate (**PMEDAP**p) and then to its active diphosphate form (**PMEDAP**pp). **PMEDAP**pp then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA chain elongation and thus inhibiting viral replication.


Click to download full resolution via product page

Caption: Metabolic activation pathway of PMEDAP.


Mechanism of Resistance

Resistance to **PMEDAP** has been associated with the overexpression of Multidrug Resistance-Associated Proteins 4 (MRP4) and 5 (MRP5). These proteins are ATP-binding cassette (ABC) transporters that function as efflux pumps, actively transporting **PMEDAP** out of the cell, thereby reducing its intracellular concentration and antiviral efficacy.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N6-cyclopropyl-PMEDAP: a novel derivative of 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP) with distinct metabolic, antiproliferative, and differentiation-inducing properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP): a novel agent with antihuman immunodeficiency virus activity in vitro and potent anti-Moloney murine sarcoma virus activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-(2-Phosphonylmethoxyethyl)-2,6-diaminopurine | C8H13N6O4P | CID 64988 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PMEDAP | 113852-41-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (PMEDAP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043567#pmedap-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com